3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile
Description
3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3'-position, a methyl (-CH₃) group at the 5'-position, and a cyano (-CN) group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceutical intermediates.
Properties
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUJGAPBDHQRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683695 | |
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-62-1 | |
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation
Hydrolysis of Amine to Hydroxyl Group
Table 2: Nitro-to-Hydroxyl Conversion Efficiency
| Starting Material | Reducing Agent | Oxidizing Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 3'-Nitro-5'-methylbiphenyl-3-CN | H₂/Pd-C | NaNO₂/HCl | 72 | |
| 3'-Nitro-5'-methylbiphenyl-3-CN | Fe/HCl | CuSO₄/H₂O | 65 |
Challenge : Over-reduction of the nitrile group to an amine is avoided by using mild hydrogenation conditions.
Alternative Synthetic Routes
Ullmann Coupling for Electron-Deficient Substrates
Directed C-H Activation
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Methodology : Palladium-catalyzed C-H functionalization using cyano as a directing group.
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Advantage : Eliminates pre-functionalized aryl halides, reducing synthetic steps.
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Limitation : Requires stoichiometric silver oxide (Ag₂O) as an oxidant.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Byproduct Management
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Common Byproducts :
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate 4:1) or recrystallization from ethanol.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki + Hydrogenation | 3 | 58 | High | Excellent |
| Ullmann + Oxidation | 4 | 42 | Moderate | Moderate |
| C-H Activation | 2 | 65 | Very High | Limited |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like LiAlH₄ and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Chemical Reactions: The functional groups (hydroxyl, methyl, and carbonitrile) play crucial roles in its reactivity, enabling various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous biphenyl carbonitriles, focusing on substituent effects, reactivity, and applications.
Substituent Effects and Functional Group Analysis
Table 1: Structural and Functional Group Comparison
Physical Properties
Table 2: Comparative Physical Properties
Key Research Findings
Solubility Trends : Methoxy and hydroxyl groups improve solubility in polar solvents, but methyl groups offer a balance between solubility and steric effects .
Biological Relevance: Chromene-based carbonitriles (e.g., Compound 1E) exhibit bioactivity, suggesting that the target compound’s hydroxyl and cyano groups could be leveraged in drug design .
Biological Activity
3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : Biphenyl derivatives and appropriate carbonitrile precursors.
- Reagents : Catalysts such as palladium or nickel complexes are often employed to facilitate coupling reactions.
- Conditions : Reactions are usually carried out under controlled temperatures and atmospheres to optimize yield and purity.
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the biological effects of this compound:
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Antitumor Activity :
- In vitro experiments demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer models. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
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Anti-inflammatory Effects :
- In a study assessing its anti-inflammatory properties, the compound was found to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
Pharmacological Studies
Pharmacological evaluations have been conducted to further understand the compound's potential therapeutic applications:
- In Vivo Studies : Animal models treated with this compound exhibited a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression and inflammation, including proteins associated with cell survival pathways.
Q & A
Q. What are the common synthetic routes for preparing 3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile?
The synthesis of biphenyl carbonitriles typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functionalization of substituents. For example:
- Step 1 : Coupling a boronic acid derivative (e.g., 5-methylphenylboronic acid) with a halogenated benzonitrile precursor (e.g., 3-bromo-5-hydroxybenzonitrile) using a palladium catalyst .
- Step 2 : Protecting the hydroxyl group during coupling to prevent side reactions, followed by deprotection .
- Step 3 : Final purification via column chromatography or recrystallization.
Q. Key parameters :
- Catalyst choice (e.g., Pd(PPh₃)₄) and solvent (e.g., ethanol/water mixtures) .
- Reaction temperature (80–100°C) and time (12–24 hours) .
Q. Which spectroscopic techniques are most effective for characterizing hydroxyl and nitrile groups in this compound?
- Infrared Spectroscopy (IR) :
- Nitrile (C≡N) : Sharp absorption at ~2204 cm⁻¹ .
- Hydroxyl (-OH) : Broad stretch at ~3317 cm⁻¹ (free -OH) or lower if hydrogen-bonded .
- Liquid Chromatography-Mass Spectrometry (LCMS) :
- Molecular ion peak ([M]⁻) at m/z 277 (analogous to chromene carbonitriles) .
- Nuclear Magnetic Resonance (NMR) :
Validation : Cross-referencing spectral data with structurally similar compounds (e.g., 3'-Aminobiphenyl-3-carbonitrile hydrochloride) ensures accuracy .
Q. What safety precautions are recommended for handling this compound based on structural analogs?
- Hazard Classification :
- Skin/Irritation : Category 2 (H315) based on biphenyl carbonitrile analogs .
- Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4, H302) .
- Safety Measures :
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation (H335) .
Advanced Research Questions
Q. How can solvent selection and catalyst use be optimized in the Suzuki coupling step?
- Solvent Systems :
- Ethanol/water mixtures improve solubility of polar intermediates and enhance reaction yields (e.g., 75% yield in 1:1 ethanol/water) .
- Avoid DMF due to potential nitrile group side reactions .
- Catalyst Optimization :
- PdCl₂(dppf) : Enhances coupling efficiency for sterically hindered biphenyl systems .
- Microwave-assisted synthesis : Reduces reaction time to 2–4 hours .
Q. How should researchers address discrepancies in reported reaction yields for similar biphenyl carbonitriles?
- Root Causes :
- Variability in catalyst activity, solvent purity, or moisture sensitivity .
- Differences in protecting group strategies (e.g., acetyl vs. TMS for -OH) .
- Resolution Strategies :
- Replicate reactions under identical conditions (e.g., degassed solvents, inert atmosphere).
- Use high-purity reagents and characterize intermediates via LCMS/NMR .
Q. What strategies enhance solubility without altering the bioactive core of this compound?
Q. How can X-ray crystallography confirm the spatial arrangement of substituents?
- Crystallization Conditions : Slow evaporation from ethanol/acetone mixtures .
- Key Metrics :
- Bond angles and torsion angles between biphenyl rings (e.g., C1-C2-C3 = 120° ± 2°) .
- Hydrogen-bonding networks involving the hydroxyl group .
Example : The crystal structure of 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile revealed a planar biphenyl system with a dihedral angle of 15° .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Predict regioselectivity for nitrile group reactions (e.g., hydrolysis to amides) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
Methodological Notes
- Contradiction Analysis : Cross-validate synthetic protocols using multiple references (e.g., vs. ) to identify optimal conditions.
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
